molecular formula C7H4ClNS B019369 3-Chloro-1,2-benzisothiazole CAS No. 7716-66-7

3-Chloro-1,2-benzisothiazole

Cat. No. B019369
Key on ui cas rn: 7716-66-7
M. Wt: 169.63 g/mol
InChI Key: BCPVKLRBQLRWDQ-UHFFFAOYSA-N
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Patent
US05856504

Procedure details

In a 300 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, 100 g of monochlorobenzene was placed in advance, to which 33.4 g (0.2 mol) of 2-(methylthio)benzaldehyde oxime was added under nitrogen atmosphere. 25.2 g (0.21 mol) Of thionyl chloride was added dropwise thereto while stirring at a temperature of from -10° to -15° C. and allowed to react for 1 hour at the same temperature. After the termination of the reaction, 15.6 g (0.22 mol) of chlorine was continuously blown into the reaction mixture containing 1,2-benzisothiazole while stirring at a temperature of from 70° to 80° C. and allowed to react for 1 hour at the same temperature. After the termination of the reaction, the reaction mixture was subjected to distilling off of the solvent and then to distillation under reduced pressure to give 32.6 g of 3-chloro-1,2-benzisothiazole. The yield was 96% to the 2-(methylthio)benzaldehyde oxime.
Name
2-(methylthio)benzaldehyde oxime
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[S:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH:5]=[N:6]O.S(Cl)([Cl:14])=O.ClCl.S1C2C=CC=CC=2C=N1>ClC1C=CC=CC=1>[Cl:14][C:5]1[C:4]2[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=2[S:2][N:6]=1

Inputs

Step One
Name
2-(methylthio)benzaldehyde oxime
Quantity
33.4 g
Type
reactant
Smiles
CSC1=C(C=NO)C=CC=C1
Step Two
Name
Quantity
25.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
15.6 g
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=CC2=C1C=CC=C2
Step Five
Name
Quantity
100 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring at a temperature of from -10° to -15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 ml four-necked flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
was added under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
to react for 1 hour at the same temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
while stirring at a temperature of from 70° to 80° C.
CUSTOM
Type
CUSTOM
Details
to react for 1 hour at the same temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
DISTILLATION
Type
DISTILLATION
Details
to distilling off of the solvent
DISTILLATION
Type
DISTILLATION
Details
to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NSC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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